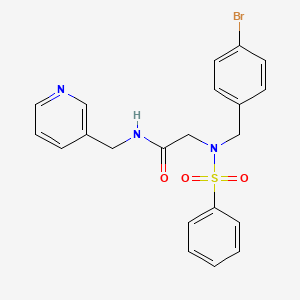
1,2,3-triphenylhexahydropyrimidine
Vue d'ensemble
Description
1,2,3-triphenylhexahydropyrimidine (THP) is a heterocyclic organic compound that has been widely studied due to its potential applications in medicinal chemistry. THP is a six-membered ring containing three phenyl groups and a nitrogen atom. The compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,2,3-triphenylhexahydropyrimidine is not fully understood. However, it is believed to act through multiple pathways. 1,2,3-triphenylhexahydropyrimidine has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. It has also been found to interfere with DNA replication and cell division. Additionally, 1,2,3-triphenylhexahydropyrimidine has been found to modulate certain receptors in the brain, such as the GABA receptor, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1,2,3-triphenylhexahydropyrimidine has been found to exhibit a variety of biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. 1,2,3-triphenylhexahydropyrimidine has also been found to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation. Additionally, 1,2,3-triphenylhexahydropyrimidine has been found to have analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3-triphenylhexahydropyrimidine has advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize using various methods. 1,2,3-triphenylhexahydropyrimidine is also stable under certain conditions, which makes it easier to handle in the lab. However, 1,2,3-triphenylhexahydropyrimidine has limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1,2,3-triphenylhexahydropyrimidine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,2,3-triphenylhexahydropyrimidine. One direction is to further investigate its potential as an antitumor agent. 1,2,3-triphenylhexahydropyrimidine has been found to exhibit promising antitumor activity in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential as an antiviral agent. 1,2,3-triphenylhexahydropyrimidine has been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus, and further studies are needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the mechanism of action of 1,2,3-triphenylhexahydropyrimidine and to identify other potential targets for its use in the treatment of various diseases.
Applications De Recherche Scientifique
1,2,3-triphenylhexahydropyrimidine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial properties. 1,2,3-triphenylhexahydropyrimidine has also been found to have potential as an anticonvulsant and anxiolytic agent. The compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and epilepsy.
Propriétés
IUPAC Name |
1,2,3-triphenyl-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-4-11-19(12-5-1)22-23(20-13-6-2-7-14-20)17-10-18-24(22)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMIDQHSSHBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N(C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3484072.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3484086.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole](/img/structure/B3484094.png)
![1-(3-fluorobenzyl)-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B3484100.png)
![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3484106.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3484117.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3484124.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484132.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3484136.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3484139.png)


![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3484168.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B3484174.png)